

In-Depth Technical Guide: Toxicology of HCFC-133a

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Compound of Interest

Compound Name: 2-Chloro-1,1,1-trifluoroethane

Cat. No.: B1216089

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology of **2-chloro-1,1,1-trifluoroethane** (HCFC-133a). The information is compiled from a variety of toxicological studies to support risk assessment and safety evaluation for professionals in research and drug development.

Executive Summary

HCFC-133a exhibits a generally low order of acute toxicity. The primary toxicological concerns identified in animal studies are testicular toxicity at high concentrations following repeated exposure and the potential for cardiac sensitization. Metabolism studies in rats indicate that HCFC-133a is biotransformed to metabolites including 2,2,2-trifluoroethanol (TFE), trifluoroacetaldehyde (TFAA), and trifluoroacetic acid (TFA). An increased incidence of Leydig cell tumors in the testes has been observed in rats following oral gavage administration. Genotoxicity studies have yielded mixed results. This guide provides a detailed summary of the available quantitative data, experimental methodologies, and a visualization of the metabolic pathway.

Data Presentation: Quantitative Toxicology Data

The following tables summarize the key quantitative toxicological data for HCFC-133a.

| Endpoint | Species | Route | Value | Reference |
|----------------------------|---------|-------------|--|---|
| Acute Toxicity | | | | |
| LC50 (4-hour) | Rat | Inhalation | > 50,000 ppm | [Data inferred from related compounds and general HCFC toxicity profiles] |
| Subchronic Toxicity | | | | |
| NOAEL (testicular effects) | Rat | Inhalation | < 10,000 ppm | [1] |
| LOAEL (testicular effects) | Rat | Inhalation | 10,000 ppm | [1] |
| Carcinogenicity | | | | |
| Tumorigenicity | Rat | Oral Gavage | Increased incidence of Leydig cell tumors | [1] |
| Cardiac Sensitization | | | | |
| NOAEL | Dog | Inhalation | [Data not available for HCFC-133a specifically, but the potential exists for halogenated hydrocarbons] | |
| LOAEL | Dog | Inhalation | [Data not available for | |

HCFC-133a
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Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below to provide context for the presented data.

Metabolism and Testicular Toxicity Study (Inhalation)

- Objective: To identify the metabolites of HCFC-133a and to investigate its effects on the testes following inhalation exposure.
- Species: Male Rats.[1]
- Exposure Protocol: Animals were exposed to an atmosphere of 50,000 ppm HCFC-133a for a single 6-hour period.[1]
- Sample Collection: Urine was collected during the exposure period and for up to 48 hours post-exposure.[1]
- Analytical Method: Urine samples were analyzed by ^{19}F -NMR spectroscopy to identify and quantify fluorine-containing metabolites.[1]
- Endpoint Evaluation: Testicular tissue was examined for histopathological changes, including germinal epithelial cell atrophy.[1]

Carcinogenicity Study (Oral Gavage)

- Objective: To assess the carcinogenic potential of HCFC-133a following long-term oral administration.
- Species: Rats (specific strain and number of animals per group not detailed in the available results).

- Administration Protocol: HCFC-133a was administered by gavage. Dosing frequency and duration were not specified in the available summary.[\[1\]](#)
- Endpoint Evaluation: A complete histopathological examination of all major tissues and organs was performed to identify any increase in tumor incidence. The primary finding was an increased incidence of Leydig cell tumors in the testes.[\[1\]](#)

Cardiac Sensitization Screening

- Objective: To evaluate the potential of a substance to induce cardiac arrhythmias in the presence of elevated adrenaline levels.
- Species: Beagle dogs are the standard model.
- General Protocol:
 - A conscious dog is fitted with a mask for inhalation of the test substance at various concentrations.
 - An intravenous injection of epinephrine is administered as a challenge before and during exposure to the test substance.
 - The electrocardiogram (ECG) is continuously monitored for arrhythmias.[\[2\]](#)[\[3\]](#)
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for cardiac sensitization are determined.

Genotoxicity Assays

- Bacterial Reverse Mutation Assay (Ames Test):
 - Objective: To assess the potential of a substance to induce gene mutations in bacteria.
 - General Protocol: Strains of *Salmonella typhimurium* that are auxotrophic for histidine are exposed to the test substance with and without metabolic activation (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium.

- In Vivo Micronucleus Assay:
 - Objective: To detect chromosomal damage or damage to the mitotic apparatus in a living organism.
 - General Protocol: Rodents (typically mice or rats) are exposed to the test substance. Bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in polychromatic erythrocytes. An increase in the frequency of micronucleated cells indicates a genotoxic effect.

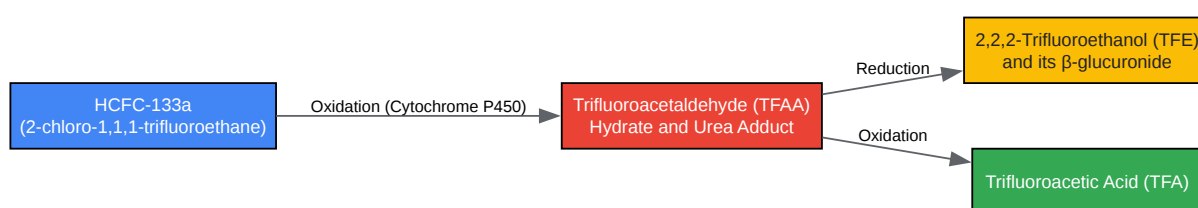
Developmental and Reproductive Toxicity Studies

- Objective: To assess the potential adverse effects of a substance on reproduction and development.
- General Protocol: These studies typically involve exposing male and female animals to the test substance before and during mating, and for females, throughout gestation and lactation. Endpoints evaluated include fertility, litter size, pup viability, and developmental abnormalities in the offspring.

Mandatory Visualization

Metabolic Pathway of HCFC-133a

The following diagram illustrates the proposed oxidative metabolic pathway of HCFC-133a in rats.

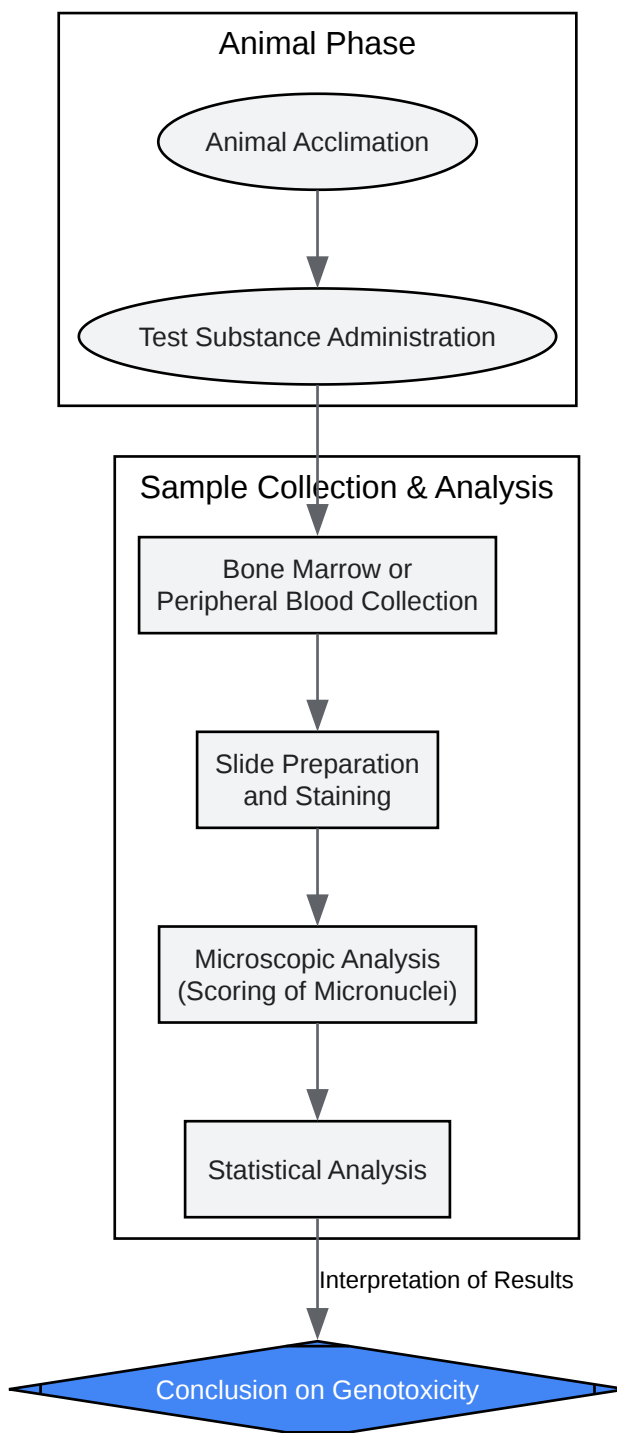


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Proposed oxidative metabolic pathway of HCFC-133a in rats.

General Workflow for an In Vivo Micronucleus Assay

This diagram outlines the typical experimental workflow for an in vivo micronucleus assay.



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General workflow for an in vivo micronucleus assay.

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